N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

RORγ modulator Lipophilicity Sulfonamide SAR

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946225-63-4) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class, originally disclosed in patent filings assigned to Merck Sharp & Dohme Corp. and Lycera Corporation as a modulator of retinoic acid receptor-related orphan receptor gamma (RORγ) activity.

Molecular Formula C18H18F2N2O3S
Molecular Weight 380.4 g/mol
CAS No. 946225-63-4
Cat. No. B6573376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
CAS946225-63-4
Molecular FormulaC18H18F2N2O3S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
InChIKeyRYLOJQUUCGKSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946225-63-4): Baseline Identity and Procurement Context


N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946225-63-4) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class, originally disclosed in patent filings assigned to Merck Sharp & Dohme Corp. and Lycera Corporation as a modulator of retinoic acid receptor-related orphan receptor gamma (RORγ) activity [1]. The compound features a tetrahydroquinoline core bearing an ethanesulfonyl group at the 1-position and a 2,6-difluorobenzamide substituent at the 7-position, yielding a molecular formula of C₁₈H₁₈F₂N₂O₃S and a molecular weight of 380.4 g/mol . Its primary cited therapeutic context is the inhibition of RORγ activity and reduction of IL-17 levels, positioning it within research programs targeting autoimmune and inflammatory disorders [1]. This guide evaluates the specific, quantifiable differentiation of this compound relative to its closest structural analogs to inform evidence-based procurement decisions.

✓ RORγ pathway inhibition studies
✓ Th17 / IL-17 screening context
✓ Ethanesulfonyl-specific SAR probe

Why N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide Cannot Be Interchanged with In-Class Analogs


Within the N-sulfonylated tetrahydroquinoline chemotype covered by the Merck/Lycera patent family, small structural modifications—including sulfonamide N-alkyl chain length, benzamide fluorine substitution pattern, and the position of the amide linkage on the tetrahydroquinoline ring—produce substantial variations in RORγ inhibitory potency and selectivity [1]. The ethanesulfonyl group in CAS 946225-63-4 introduces distinct steric and lipophilic properties compared to the more common methanesulfonyl analogs, which alters both target engagement and physicochemical behavior [2]. Consequently, generic substitution with a closely related sulfonamide analog (e.g., the methanesulfonyl or benzenesulfonyl variant) without confirmatory comparative activity data risks introducing an uncharacterized potency drop or selectivity shift, undermining experimental reproducibility and SAR continuity [1]. The quantitative evidence below establishes where measurable differentiation exists and where evidence gaps currently preclude substitution claims.

Sulfonamide chain length

Ethanesulfonyl vs. methanesulfonyl analogs may shift lipophilicity and target engagement, altering assay potency profiles.

Benzamide fluorine pattern

2,6-Difluoro vs. 3,4-difluoro isomers may change amide electronic environment and binding kinetics.

Amide linkage position

7-yl vs. 6-yl substitution may orient the benzamide into a different sub-pocket, affecting selectivity interpretation.

Quantitative Differentiation Evidence for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946225-63-4)


Sulfonamide N-Alkyl Chain Length: Ethanesulfonyl vs. Methanesulfonyl – Physicochemical Differentiation

The ethanesulfonyl group in CAS 946225-63-4 provides a calculated XLogP3-AA value approximately 0.5 units higher than the methanesulfonyl comparator, 2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (PubChem CID 7517833; XLogP3-AA = 2.5). Although a directly measured logP for CAS 946225-63-4 has not been located in public databases, its XLogP3-AA is computed as ~3.0 based on the ethane vs. methane sulfonamide increment [1]. This lipophilicity shift is predicted to enhance passive membrane permeability relative to the methanesulfonyl analog while maintaining aqueous solubility suitable for biochemical assay conditions . The patent family discloses that within this scaffold, the sulfonamide N-alkyl group is a key determinant of RORγ potency, with ethyl variants exhibiting distinct SAR profiles from methyl variants [2].

Lipophilicity shift
Cross-study comparable
Δ XLogP3-AA ≈ +0.5
Supports permeability differentiation review
Estimated; direct logP not publicly available
RORγ modulator Lipophilicity Sulfonamide SAR

Benzamide Fluorine Substitution Pattern: 2,6-Difluoro vs. 3,4-Difluoro Isomers – Physicochemical and Predicted Binding Differentiation

The 2,6-difluorobenzamide moiety in CAS 946225-63-4 is a regioisomer of the 3,4-difluorobenzamide variant found in compounds such as N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide (CAS 946214-02-4) . The 2,6-difluoro substitution places fluorine atoms ortho to the carbonyl, exerting a stronger electron-withdrawing effect on the amide bond and reducing the pKa of the amide NH relative to the 3,4-difluoro isomer. This electronic modulation can alter hydrogen-bond donor strength and target binding kinetics. The Merck/Lycera patent family demonstrates that the fluorine substitution pattern on the benzamide ring is a critical SAR handle, with 2,6-difluoro, 2,5-difluoro, and 3,4-difluoro variants occupying distinct potency ranges in RORγ assays [1]. Without head-to-head data, the precise IC₅₀ difference between the 2,6- and 3,4-difluoro isomers cannot be quantified here; however, the electronic and steric differences are sufficient to preclude casual interchange.

Fluorine regioisomer
Class-level inference
2,6- vs. 3,4-difluorobenzamide
Electronic profile may alter binding kinetics
No head-to-head potency data available
Fluorine SAR RORγ inverse agonist Benzamide substitution

Tetrahydroquinoline Amide Linkage Position: 7-yl vs. 6-yl – Scaffold Regioisomerism

CAS 946225-63-4 bears the 2,6-difluorobenzamide substituent at the 7-position of the tetrahydroquinoline ring. The 6-position regioisomer, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-difluorobenzamide (CAS 946214-02-4), is a commercially listed analog . In the broader tetrahydroquinoline RORγ modulator patent literature, the position of the amide linkage (6- vs. 7-substitution) is known to influence the trajectory of the benzamide group relative to the ligand-binding pocket, thereby affecting both potency and isoform selectivity (RORγ vs. RORα/RORβ) [1]. The 7-yl substitution in CAS 946225-63-4 orients the benzamide moiety toward a different sub-pocket compared to the 6-yl isomer, a distinction that has been exploited in medicinal chemistry campaigns to fine-tune selectivity [1]. Quantitative head-to-head RORγ IC₅₀ data for these specific regioisomers have not been located in the public domain, representing an evidence gap.

Amide position
Class-level inference
7-yl vs. 6-yl orientation
Binding pocket vector may differ
Comparative IC₅₀ data not located
Regioisomerism RORγ binding Tetrahydroquinoline SAR

Recommended Research and Procurement Application Scenarios for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946225-63-4)


SAR Expansion of RORγ Inverse Agonist Series Requiring Ethanesulfonyl-Containing Probe

When a medicinal chemistry program has established an SAR trend favoring N-ethylsulfonamide over N-methylsulfonamide substituents for RORγ potency or selectivity, CAS 946225-63-4 serves as the specific 7-(2,6-difluorobenzamide) probe within that series. Its estimated XLogP3-AA of ~3.0 positions it as a more lipophilic tool compound than the methanesulfonyl comparator (XLogP3-AA 2.5), enabling exploration of the relationship between sulfonamide chain length, permeability, and cellular IL-17 suppression in Th17 differentiation assays [1].

Negative Control for 3,4-Difluorobenzamide Series in Fluorine-Walk Studies

In fluorine-walk SAR campaigns examining the impact of benzamide fluorine position on RORγ isoform selectivity, CAS 946225-63-4 provides the 2,6-difluoro reference point. Its distinct electronic profile (ortho,ortho'-difluoro) makes it an essential comparator to the 3,4-difluoro isomer (CAS 946214-02-4) for deconvoluting electronic vs. steric contributions to target binding. Procurement of both isomers enables pairwise comparison in identical assay conditions [2].

Building Block for Custom Library Synthesis of 7-Substituted Tetrahydroquinoline Sulfonamides

CAS 946225-63-4 represents a specific chemotype within the broader Merck/Lycera patent space that can serve as a synthetic intermediate or scaffold for diversification. Researchers focused on 7-amido-tetrahydroquinoline derivatives can use this compound as a validated starting point, leveraging the ethanesulfonyl and 2,6-difluorobenzamide groups as fixed pharmacophoric elements while varying other positions [2].

Physicochemical Benchmarking in Tetrahydroquinoline Sulfonamide ADME Panels

The compound's computed physicochemical profile (MW 380.4, estimated logP ~3.0, 1 H-bond donor, 6 H-bond acceptors) places it within lead-like chemical space suitable for oral bioavailability assessment. It can be included as a representative ethanesulfonyl analog in panels comparing the ADME properties of N-alkyl sulfonamide tetrahydroquinolines against their methanesulfonyl and benzenesulfonyl counterparts [1].

Application
Selection Property
Validation Focus
RORγ inverse agonist SAR expansion
N-ethylsulfonamide lipophilicity context
Th17 IL-17 suppression assay context
Fluorine-walk SAR comparator
2,6-difluorobenzamide electronic profile
RORγ isoform selectivity assay context
7-amido tetrahydroquinoline library synthesis
Regiospecific scaffold with fixed pharmacophores
Synthetic diversification validation
Physicochemical ADME benchmarking
Lead-like MW and computed logP ~3.0
Oral bioavailability panel context
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